molecular formula C14H25NO5 B6146483 1-[(tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylic acid CAS No. 2137515-80-9

1-[(tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylic acid

Cat. No.: B6146483
CAS No.: 2137515-80-9
M. Wt: 287.4
InChI Key:
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Description

1-[(tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a propoxy group. This compound is often used in organic synthesis, particularly in the protection of amines due to the presence of the tert-butoxycarbonyl group, which is a common protecting group in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylic acid typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl group. This can be achieved by reacting piperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The propoxy group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. For example, the use of flow microreactor systems can facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

1-[(tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylic acid undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the deprotected amine and substituted derivatives of the piperidine ring.

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylic acid is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylic acid primarily involves the protection and deprotection of amines. The tert-butoxycarbonyl group protects the amine functionality during synthetic transformations and can be selectively removed under acidic conditions . This allows for the synthesis of complex molecules without interference from the amine group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylic acid is unique due to the presence of both the tert-butoxycarbonyl and propoxy groups, which provide specific reactivity and protection properties in synthetic applications.

Properties

CAS No.

2137515-80-9

Molecular Formula

C14H25NO5

Molecular Weight

287.4

Purity

0

Origin of Product

United States

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